molecular formula C15H11ClN2OS B11065577 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide

Cat. No.: B11065577
M. Wt: 302.8 g/mol
InChI Key: XUKLXTPGURYBJW-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that contain both a benzene ring and a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide typically involves the reaction of 2-aminobenzothiazole with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 4-chlorophenyl group enhances its antimicrobial properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide

InChI

InChI=1S/C15H11ClN2OS/c1-9(19)17-12-7-6-10(16)8-11(12)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19)

InChI Key

XUKLXTPGURYBJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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